molecular formula C19H17FN2OS B2693636 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 924421-50-1

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No. B2693636
M. Wt: 340.42
InChI Key: ZCXRLBMZAHLUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of N-2,5-Dimethylphenylthioureido Acid .


Synthesis Analysis

The synthesis of this compound involves the use of thiazole derivatives . The 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7 have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains phenyl groups and a fluorophenyl group .

Scientific Research Applications

Antitumor and Anti-inflammatory Activity

Research on derivatives of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has demonstrated promising anti-inflammatory and antitumor properties. A study synthesized several derivatives and evaluated their anti-inflammatory activity, finding significant activity in some compounds, suggesting potential for therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013). Another study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic ring systems, demonstrating considerable anticancer activity against some cancer cell lines, highlighting the compound's potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Environmental and Analytical Applications

Derivatives of this compound have been studied for their environmental relevance, particularly in the detection and analysis of herbicides and their degradation products in natural waters. One study developed methods for the isolation and detection of herbicides, demonstrating the compound's utility in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).

Radiolabeling and Imaging Applications

In the field of diagnostic imaging, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the compound of interest, has been reported for their selective binding to the translocator protein (18 kDa). These compounds, designed with a fluorine atom, allow for labeling with fluorine-18 for positron emission tomography (PET) imaging, showcasing the compound's potential in the development of diagnostic imaging agents (Dollé et al., 2008).

Photovoltaic and Optical Properties

Another aspect of scientific research on this compound focuses on its optical properties and applications in photovoltaic efficiency. A study on bioactive benzothiazolinone acetamide analogs, including derivatives of the compound, explored their photovoltaic efficiency, light harvesting efficiency (LHE), and non-linear optical (NLO) activity. These studies highlight the potential of these compounds in the development of dye-sensitized solar cells (DSSCs) and their promising NLO activities for various optical applications (Mary et al., 2020).

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-3-4-13(2)16(9-12)17-11-24-19(21-17)22-18(23)10-14-5-7-15(20)8-6-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXRLBMZAHLUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

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